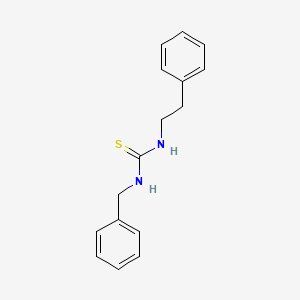

1-Benzyl-3-phenethyl-2-thiourea

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 1-Benzyl-3-phenethyl-2-thiourea typically involves the reaction of benzyl isothiocyanate with phenethylamine under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After the reaction is complete, the product is purified through recrystallization .

Analyse Des Réactions Chimiques

1-Benzyl-3-phenethyl-2-thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines.

Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as halides or alkoxides replace the sulfur atom.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations .

Applications De Recherche Scientifique

Chemical Applications

1-Benzyl-3-phenethyl-2-thiourea serves as a versatile reagent in organic synthesis. Its ability to participate in various chemical reactions makes it a valuable building block for creating more complex molecules. The compound can undergo:

- Oxidation : It can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction : Reduction reactions yield corresponding amines when treated with reducing agents such as lithium aluminum hydride.

- Nucleophilic Substitution : The thiourea moiety can react with nucleophiles, facilitating the formation of diverse thiourea derivatives.

These reactions are crucial for developing new synthetic methodologies and expanding the library of thiourea-based compounds used in research and industry .

Biological Applications

Research into the biological activities of this compound has revealed several promising avenues:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Anticancer Potential

Studies have shown that platinum(II) complexes incorporating this thiourea ligand exhibit significant anticancer activity against specific cancer cell lines. The mechanism appears to involve interference with cell signaling pathways and gene expression related to cancer progression .

Enzyme Inhibition

This compound is also being investigated for its potential as an enzyme inhibitor, particularly in the context of tyrosinase inhibition, which is relevant for conditions related to melanin production .

Medical Research

In medical research, this compound is being explored for its therapeutic applications:

Drug Development

The compound's unique properties make it a candidate for drug formulation aimed at treating various diseases, including cancer and microbial infections. Ongoing studies focus on optimizing its pharmacokinetics and therapeutic index .

Corrosion Inhibition in Biomedical Devices

Recent studies have highlighted its effectiveness as a steel corrosion inhibitor in hydrochloric acid solutions, which is particularly relevant for biomedical devices that require high durability and resistance to corrosive environments .

Industrial Applications

The industrial applications of this compound include:

Material Development

The compound is utilized in developing new materials with enhanced properties, such as flame retardants and thermal stabilizers .

Organocatalysis

Thiourea derivatives, including this compound, have been employed as organocatalysts in various chemical reactions, showcasing their potential to streamline synthetic processes while reducing environmental impact .

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-phenethyl-2-thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparaison Avec Des Composés Similaires

1-Benzyl-3-phenethyl-2-thiourea can be compared with other thiourea derivatives, such as:

1-Benzyl-3-phenyl-2-thiourea: This compound has a similar structure but with a phenyl group instead of a phenethyl group.

1-Butyl-3-phenyl-2-thiourea: This derivative has a butyl group in place of the benzyl group.

1-Benzyl-3-(2-ethoxyphenyl)thiourea: This compound features an ethoxyphenyl group instead of a phenethyl group .

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Activité Biologique

1-Benzyl-3-phenethyl-2-thiourea (PTTU) is a compound of significant interest in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is a thiourea derivative that has been studied for various biological activities, including enzyme inhibition, antimicrobial properties, and anticancer effects. Its structure allows it to interact with biological macromolecules, influencing several biochemical pathways.

Enzyme Inhibition

PTTU is known to inhibit the enzyme tyrosinase, which plays a critical role in melanin biosynthesis. By interfering with the conversion of l-tyrosine to l-dopa and subsequently to l-dopaquinone, PTTU effectively reduces melanin production. This property may have applications in skin whitening products and treatments for hyperpigmentation disorders.

Antimicrobial Activity

Research indicates that PTTU exhibits antimicrobial properties against various bacterial and fungal strains. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes.

Anticancer Properties

PTTU has been incorporated into platinum(II) complexes that demonstrate promising anticancer activity against specific cancer cell lines. The compound's ability to modulate cell signaling pathways and gene expression is believed to contribute to its anticancer effects.

In Vitro Studies

In vitro studies have shown that PTTU can significantly reduce cell viability in certain cancer cell lines while exhibiting minimal toxicity to normal cells. For instance, one study reported an IC50 value indicating effective cytotoxicity against breast cancer cells at concentrations that did not harm healthy cells.

Animal Models

Dosage studies in animal models revealed that lower doses of PTTU could enhance its antimicrobial and anticancer effects, while higher doses posed potential toxicity risks. This highlights the importance of optimizing dosage for therapeutic applications.

| Property | Description |

|---|---|

| Molecular Formula | C17H20N2S |

| Molecular Weight | 284.42 g/mol |

| Solubility | Soluble in organic solvents such as ethanol and methanol |

| Stability | Stable under standard laboratory conditions; degradation influenced by pH and temperature |

Pharmacokinetics

The pharmacokinetic profile of PTTU indicates it is absorbed efficiently when administered, with distribution occurring through interactions with cellular transporters. Its localization within specific organelles like mitochondria suggests targeted biochemical actions that may enhance its therapeutic efficacy.

Propriétés

IUPAC Name |

1-benzyl-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2S/c19-16(18-13-15-9-5-2-6-10-15)17-12-11-14-7-3-1-4-8-14/h1-10H,11-13H2,(H2,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APEFIYZNULXWMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370759 | |

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35653-54-4 | |

| Record name | 1-Benzyl-3-phenethyl-2-thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 35653-54-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.